

A Comparative Guide to Olanzapine Thiolactam Reference Standards for Researchers

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Compound of Interest

Compound Name: Olanzapine thiolactam

Cat. No.: B1436794

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For scientists and professionals in drug development and quality control, the purity and characterization of reference standards are paramount. **Olanzapine thiolactam**, a known degradation product and impurity of the atypical antipsychotic drug Olanzapine, serves as a critical reference standard for ensuring the safety and quality of pharmaceutical formulations. This guide provides a comparative overview of commercially available **Olanzapine thiolactam** reference standards, details the analytical methodologies for its characterization, and outlines the certification process.

Comparison of Commercially Available Olanzapine Thiolactam Reference Standards

The selection of a suitable reference standard is a critical step in any analytical workflow. The following table summarizes the specifications of **Olanzapine thiolactam** reference standards available from various suppliers. Researchers should note that while most suppliers provide a certificate of analysis, the level of detail regarding the characterization and certification process can vary.

Supplier/Distributor	Product Name	CAS Number	Molecular Formula	Purity Specification	Additional Information
Supplier A	Olanzapine Thiolactam Impurity	1017241-36-9	C ₁₇ H ₂₀ N ₄ OS	≥95%	Potential impurity found in commercial preparations of olanzapine. [1]
Supplier B	Olanzapine Thiolactam	1017241-36-9	C ₁₇ H ₂₀ N ₄ OS	>90% (Chromatographic Purity)	Certificate of Analysis confirms structure by ¹ H-NMR and Mass Spectrometry.
Supplier C	Olanzapine Thiolactam Impurity	1017241-36-9	C ₁₇ H ₂₀ N ₄ OS	-	Provides a Certificate of Analysis with characterization data including ¹ H NMR, ¹³ C NMR, IR, MASS, and HPLC purity. [2]
Supplier D	Olanzapine Thiolactam	1017241-36-9	C ₁₇ H ₂₀ N ₄ OS	Min. 98.0 Area-%	Yellow Powder.
United States Pharmacopeia (USP)	Olanzapine Thiolactam	1017241-36-9	C ₁₇ H ₂₀ N ₄ OS	-	Designated as a Pharmaceutical Analytical

Impurity (PAI)
and is not an
official USP
Reference
Standard.[3]

Experimental Protocols for Characterization

The comprehensive characterization of a reference standard is essential to confirm its identity, purity, and potency. The following are detailed methodologies for key analytical techniques used in the characterization of **Olanzapine thiolactam**, based on established methods for Olanzapine and its related compounds.[4][5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of the **Olanzapine thiolactam** reference standard and for separating it from the active pharmaceutical ingredient (API) and other related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Procedure: A solution of the **Olanzapine thiolactam** reference standard is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of **Olanzapine thiolactam**.

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Procedure: The sample, introduced directly or via an HPLC column, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the theoretical molecular weight of **Olanzapine thiolactam** (328.43 g/mol).

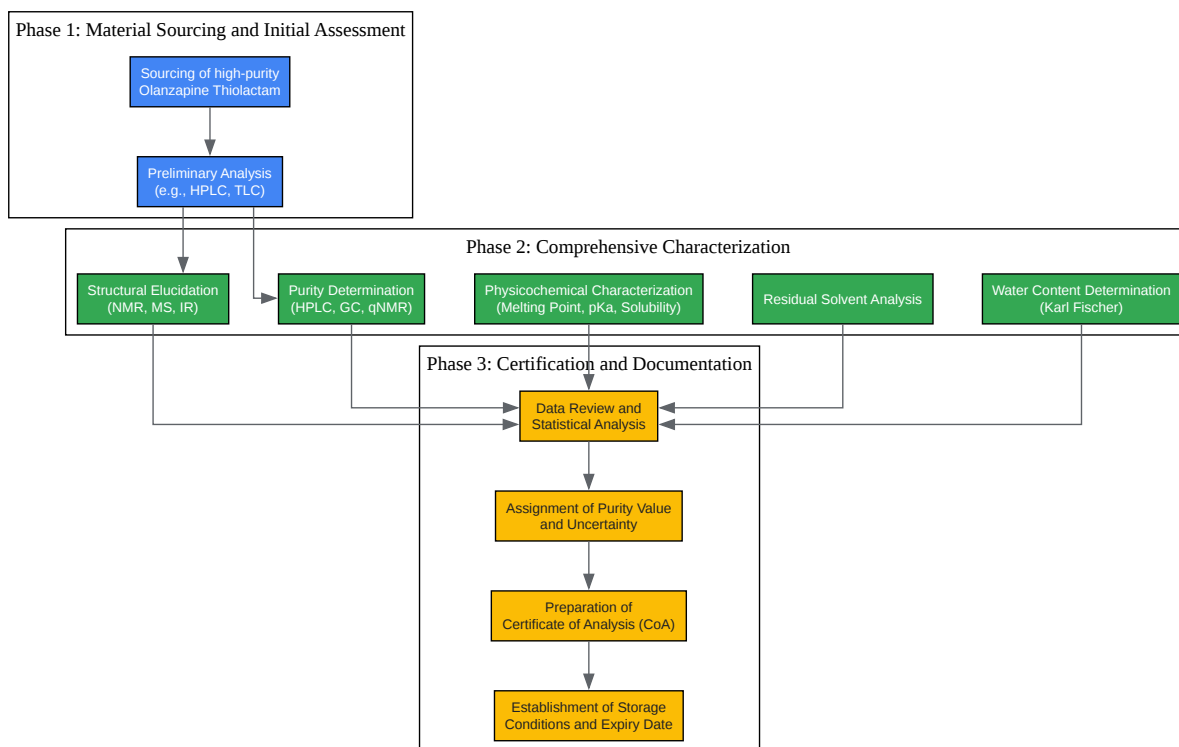
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H and ^{13}C NMR spectroscopy are powerful techniques for the unambiguous confirmation of the chemical structure of **Olanzapine thiolactam**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Chloroform (CDCl_3).
- Procedure: A solution of the sample is prepared in the chosen deuterated solvent, and the ^1H and ^{13}C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, should be consistent with the proposed structure of **Olanzapine thiolactam**.

Workflow for Characterization and Certification of a Reference Standard

The establishment of a chemical reference substance follows a rigorous process to ensure its suitability for its intended use. This workflow, guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH), involves comprehensive characterization and documentation.^{[7][8][9]}



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